molecular formula C11H12N2O2 B13658123 Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B13658123
M. Wt: 204.22 g/mol
InChI Key: FBYJJQBVBLBFFP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1H-benzo[d]imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a molecule with applications spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing more complex molecules. Research suggests that it may act as an enzyme inhibitor or receptor modulator in biological systems. The compound has also been explored for its potential antimicrobial, antifungal, and anticancer properties. Additionally, it is used in developing new materials and catalysts.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis this compound serves as a fundamental building block in synthesizing complex molecules. Its structure allows for various chemical modifications and linkages, making it valuable in creating diverse chemical compounds.
  • Reaction Conditions and Synthetic Routes Synthesis typically involves cyclization of precursors under specific conditions, such as reacting 4-methyl-1H-benzo[d]imidazole with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. Purification is often achieved through recrystallization. Industrial production employs similar methods on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions—temperature, pressure, and solvent choice—can further improve synthesis scalability.
  • Potential Transformations Oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce N-alkyl or N-acyl derivatives.

Biology

  • Enzyme Inhibition and Receptor Modulation The compound is investigated for its potential to inhibit enzymes or modulate receptor functions within biological systems. Its mechanism of action involves interaction with specific molecular targets, which can vary depending on the application and context.
  • Interaction Studies Interaction studies focus on its binding affinity to biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Medicine

  • Antimicrobial, Antifungal, and Anticancer Properties this compound has been explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

Industry

  • Development of New Materials and Catalysts The compound is utilized in developing new materials and catalysts, highlighting its versatility in industrial applications.

Table of Applications

ApplicationDescription
Chemical SynthesisServes as a building block for creating more complex molecules.
Biological ResearchExplored for its potential as an enzyme inhibitor or receptor modulator.
Medicinal ChemistryInvestigated for antimicrobial, antifungal, and anticancer properties.
Materials ScienceUsed in the development of new materials and catalysts.
Pharmaceutical DevelopmentInteraction studies to understand the mechanism of action and optimize efficacy.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
  • 4-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 1H-Imidazole, 2-ethyl-4-methyl-

Uniqueness

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate stands out due to its unique ester functional group, which can influence its reactivity and solubility. This makes it a versatile compound for various synthetic and research applications .

Biological Activity

Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, along with its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzimidazole ring with an ethyl ester functional group. Its molecular formula is C12H13N2O2C_{12}H_{13}N_{2}O_{2}, with a molecular weight of approximately 219.25 g/mol. The compound exhibits solubility in organic solvents such as dichloromethane and ethyl acetate, but limited solubility in water.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against various bacterial strains. A comparative analysis of its activity against Gram-positive and Gram-negative bacteria revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus12.5 µg/mlBactericidal
Bacillus cereus6.25 µg/mlBacteriostatic
Escherichia coli25 µg/mlBacteriostatic

The compound displayed strong activity against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

Antifungal Activity

While the compound has shown promising antibacterial effects, its antifungal activity appears limited. Studies indicate that this compound did not exhibit significant antifungal properties against common pathogens such as Candida albicans and Aspergillus niger in vitro . This suggests that further modifications may be necessary to enhance its efficacy against fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that the compound inhibits tumor growth by interfering with cell cycle progression. For instance, in studies involving T-47D breast cancer cells, treatment with the compound resulted in:

  • Increased S-phase : From 14% to 18%
  • Increased G1 phase : From 29% to 31%
  • Decreased G2 phase : From 8% to 6%

These changes suggest that the compound may act as a kinase inhibitor, preventing cancer cells from progressing through the cell cycle and thus inhibiting proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It is hypothesized that the compound may bind to active sites on target proteins, inhibiting their function or modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its design for enhanced efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the benzimidazole ring have been shown to affect binding affinity and overall potency against different biological targets. Compounds with longer linkers or additional functional groups may exhibit improved flexibility and conformational adaptability, enhancing their ability to fit into binding sites on target proteins .

Properties

IUPAC Name

ethyl 4-methyl-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-6-4-5-7(2)9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYJJQBVBLBFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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